

Application Notes and Protocols: GTPyS Binding Assay Featuring JNJ-63533054

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Compound of Interest

Compound Name: JNJ-63533054

Cat. No.: B1673072

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Introduction

The GTPyS binding assay is a powerful in vitro functional assay used to determine the activation of G protein-coupled receptors (GPCRs) by ligands. This method measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPyS, to the Gα subunit of a heterotrimeric G protein upon receptor activation by an agonist. The accumulation of [³⁵S]GTPyS on the Gα subunit provides a direct measure of G protein activation and allows for the characterization of agonist potency and efficacy.

JNJ-63533054 is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), a receptor primarily expressed in the central nervous system. These application notes provide a detailed protocol for utilizing the GTPyS binding assay to characterize the activity of **JNJ-63533054** on GPR139-expressing membranes.

Data Presentation

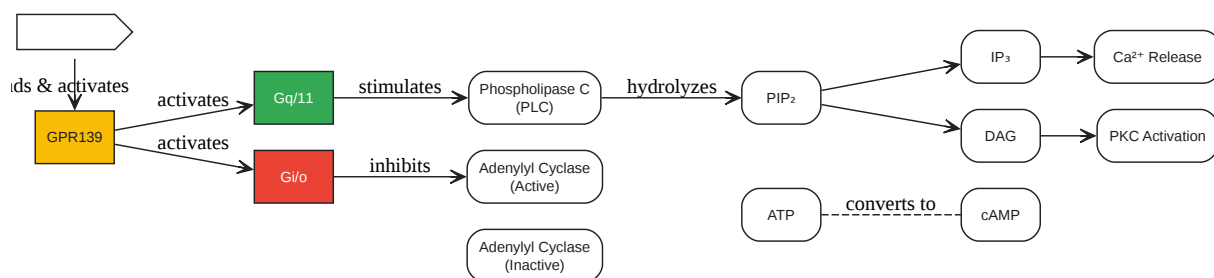
The following tables summarize the quantitative data for **JNJ-63533054** in GTPyS binding assays across different species.

Table 1: Potency (EC₅₀) of **JNJ-63533054** in GTPyS Binding Assays

Receptor Ortholog	EC ₅₀ (nM)
Human GPR139	17
Rat GPR139	63
Mouse GPR139	28

Signaling Pathway

JNJ-63533054 activates GPR139, which has been shown to couple to multiple G protein families, primarily Gq/11 and to a lesser extent Gi/o.[1] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi/o pathway activation, on the other hand, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.



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GPR139 Signaling Pathway Activated by **JNJ-63533054**.

Experimental Protocols

Membrane Preparation from GPR139-Expressing Cells

This protocol describes the preparation of crude cell membranes from a stable cell line overexpressing GPR139.

Materials:

- GPR139-expressing cells (e.g., HEK293 or CHO cells)
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, ice-cold
- Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold
- Cell scraper
- Dounce homogenizer
- Refrigerated centrifuge
- Bradford assay reagents for protein quantification

Procedure:

- Grow GPR139-expressing cells to confluency in appropriate culture vessels.
- Wash the cells twice with ice-cold PBS.
- Scrape the cells into ice-cold Lysis Buffer.
- Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
- Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.

- Determine the protein concentration of the membrane preparation using the Bradford assay.
- Aliquot the membrane suspension and store at -80°C until use.

[³⁵S]GTPγS Binding Assay

This protocol outlines the procedure for a [³⁵S]GTPγS binding assay using the prepared GPR139 membranes.

Materials:

- GPR139-expressing cell membranes
- **JNJ-63533054** stock solution (in DMSO)
- [³⁵S]GTPγS (specific activity >1000 Ci/mmol)
- Unlabeled GTPγS
- GDP
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA
- 96-well microplates
- Scintillation fluid
- Microplate scintillation counter

Procedure:

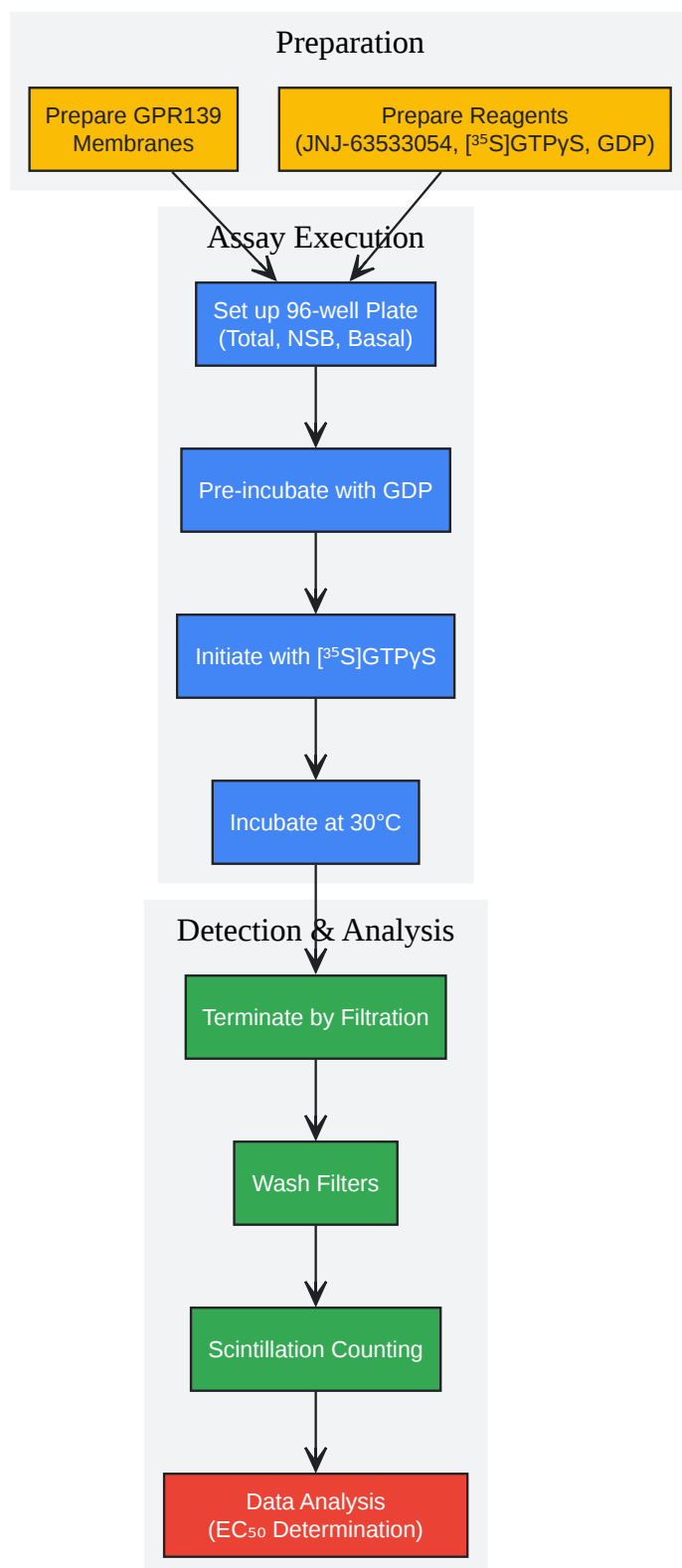
- Prepare Reagents:
 - Dilute the GPR139 membranes in Assay Buffer to a final concentration of 5-20 μg of protein per well.
 - Prepare serial dilutions of **JNJ-63533054** in Assay Buffer. The final DMSO concentration should be kept below 0.1%.

- Prepare a solution of [³⁵S]GTPγS in Assay Buffer to a final concentration of 0.1-0.5 nM.
- Prepare a solution of GDP in Assay Buffer to a final concentration of 10-30 μM.
- For determining non-specific binding, prepare a solution of unlabeled GTPγS to a final concentration of 10 μM.
- Assay Setup (in a 96-well plate):
 - Total Binding: Add 50 μL of Assay Buffer, 25 μL of the appropriate **JNJ-63533054** dilution, and 25 μL of the GPR139 membrane suspension to each well.
 - Non-specific Binding (NSB): Add 50 μL of unlabeled GTPγS solution, 25 μL of the highest concentration of **JNJ-63533054**, and 25 μL of the GPR139 membrane suspension to designated wells.
 - Basal Binding: Add 50 μL of Assay Buffer, 25 μL of vehicle (Assay Buffer with DMSO), and 25 μL of the GPR139 membrane suspension to designated wells.
- Incubation:
 - Add 50 μL of the GDP solution to all wells.
 - Pre-incubate the plate at 30°C for 20-30 minutes.
 - Initiate the binding reaction by adding 50 μL of the [³⁵S]GTPγS solution to all wells.
 - Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Termination and Detection:
 - Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.
 - Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
 - Dry the filter plates and add scintillation fluid to each well.
 - Quantify the radioactivity in each well using a microplate scintillation counter.

- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding for each **JNJ-63533054** concentration.
 - Plot the specific binding as a function of the **JNJ-63533054** concentration.
 - Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram illustrates the workflow for the [³⁵S]GTPγS binding assay.



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Workflow of the [³⁵S]GTPyS Binding Assay.

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References

- 1. researchgate.net [researchgate.net]
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